2,3-Methanomethionine

Description

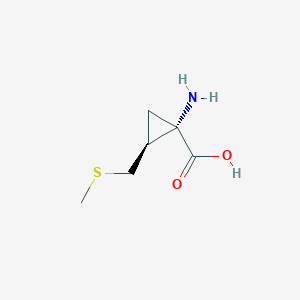

Structure

2D Structure

3D Structure

Properties

CAS No. |

143169-55-5 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |

InChI Key |

VIPZEJOTXDEYNE-XINAWCOVSA-N |

SMILES |

CSCC1CC1(C(=O)O)N |

Isomeric SMILES |

CSC[C@H]1C[C@]1(C(=O)O)N |

Canonical SMILES |

CSCC1CC1(C(=O)O)N |

Synonyms |

(2R,3R-E)-cycloMet of 2,3-methanomethionine (2R,3S-Z)-cycloMet of 2,3-methanomethionine (2S,3R-Z)-cycloMet of 2,3-methanomethionine 2,3-methanomethionine |

Origin of Product |

United States |

Genesis and Significance of Conformationally Constrained Amino Acids in Peptide Science

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, native peptides are often highly flexible, adopting a multitude of shapes in solution. This conformational flexibility can lead to reduced binding affinity for their target receptors and increased susceptibility to enzymatic degradation, limiting their therapeutic efficacy. nih.govencyclopedia.pub To overcome these limitations, medicinal chemists have focused on designing peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. upc.edu

A key strategy in the design of peptidomimetics is the incorporation of conformationally constrained amino acids. nih.gov These are modified amino acid residues that restrict the rotational freedom around the peptide backbone and side chains. By reducing the number of accessible conformations, these constraints can lock the peptide into a bioactive shape, leading to several advantages: encyclopedia.pubresearchgate.net

Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced, leading to higher affinity. nih.govmdpi.com Furthermore, a rigid conformation can improve selectivity for a specific receptor subtype, minimizing off-target effects.

Increased Metabolic Stability: The introduction of unnatural amino acids can render peptides resistant to cleavage by proteases, thereby prolonging their half-life in the body. nih.gov

Improved Bioavailability: Conformational constraints can influence the physicochemical properties of peptides, such as lipophilicity and hydrogen bonding capacity, which can lead to better absorption and distribution.

The introduction of constraints can be achieved through various chemical modifications, including cyclization of the peptide backbone, substitution with D-amino acids, and the incorporation of amino acids with restricted side-chain or backbone dihedral angles. researchgate.net

Historical Development of Cyclopropane Amino Acids As Peptide Surrogates

Among the diverse array of conformationally constrained amino acids, those containing a cyclopropane (B1198618) ring have garnered significant attention. The rigid, three-membered ring of cyclopropane effectively restricts the conformational space available to the amino acid residue and, consequently, the entire peptide chain. nih.gov The use of cyclopropane-containing amino acids in peptide science has a rich history, with early research focusing on their potential as enzyme inhibitors and tools to enhance the bioactivity of peptide hormones. google.com

The synthesis of cyclopropane amino acids has been an active area of research, with various methods developed to produce these valuable building blocks. google.comacs.org These synthetic efforts have enabled the incorporation of cyclopropane amino acids into a wide range of peptides, allowing for systematic studies of their effects on conformation and biological activity. For instance, the incorporation of cyclopropane phenylalanine has been shown to stabilize peptide structures. google.com

The unique stereochemical and conformational properties of cyclopropane amino acids make them valuable surrogates for natural amino acids. The defined orientation of the substituents on the cyclopropane ring allows for precise control over the spatial presentation of the amino acid side chain, a critical factor in molecular recognition and biological function. nih.gov

The Distinctive Role of 2,3 Methanomethionine As a Conformational Modulator in Peptidomimetics

Asymmetric Synthetic Routes to All Four Stereoisomers of this compound

The construction of the four stereoisomers of this compound requires precise control over the stereochemistry at two adjacent carbon atoms of the cyclopropane ring. Asymmetric syntheses have been successfully developed to achieve this. semanticscholar.orgresearchgate.net These strategies are crucial as the spatial orientation of the amino group and the side chain significantly influences the conformational preferences of peptides into which they are incorporated. springernature.com Similar strategies have been employed for other 2,3-methanoamino acids, such as 2,3-methanoleucine, where versatile routes allow for the synthesis of diastereomeric pairs from common intermediates. nih.govresearchgate.net

Enantioselective and diastereoselective methods are paramount for isolating individual stereoisomers of this compound. A prominent strategy involves the asymmetric radical cyclopropanation of dehydroaminocarboxylates. nih.gov This approach utilizes cobalt(II)-based metalloradical catalysis to activate α-aryldiazomethanes, which then react with dehydroaminocarboxylates. nih.gov

This catalytic system, employing D₂-symmetric chiral amidoporphyrin ligands, achieves high stereocontrol under mild conditions. nih.gov The process is notable for yielding (Z)-α-amino-β-arylcyclopropanecarboxylates with excellent enantioselectivities and diastereoselectivities, a stereochemical outcome opposite to that of uncatalyzed thermal reactions. nih.gov These enantioenriched products serve as non-proteinogenic amino acid building blocks for designing novel peptides with restricted conformations. nih.gov

Table 1: Stereoselective Cyclopropanation of Dehydroaminocarboxylates via Co(II)-Metalloradical Catalysis A summary of representative results from the catalytic radical process.

| Dehydroaminocarboxylate Substrate | α-Aryldiazomethane | Yield (%) | Diastereomeric Ratio (Z:E) | Enantiomeric Excess (ee, %) |

| Methyl 2-acetamidoacrylate | Phenyldiazomethane | 95 | >20:1 | 98 |

| Methyl 2-acetamido-3-phenylacrylate | 4-Methoxyphenyldiazomethane | 92 | >20:1 | 97 |

| Benzyl 2-benzamidoacrylate | 4-Chlorophenyldiazomethane | 90 | 19:1 | 99 |

| Data derived from findings on asymmetric radical cyclopropanation of dehydroaminocarboxylates. nih.gov |

The transition from laboratory-scale synthesis to large-scale preparation is essential for the practical application of this compound in peptide synthesis and drug discovery. Methodologies for the large-scale synthesis of three N-protected stereoisomers have been reported. thieme-connect.com

One developed route to the cis-cyclo-Met derivative, specifically FMOC-(2R,3S)-cyclo-Met, was based on a previously established synthesis starting from a lactone intermediate. thieme-connect.com In contrast, an improved procedure was developed for the trans-cyclo-Met derivative, BOC-(2S,3S)-cyclo-Met, which avoids the use of the lactone intermediate. thieme-connect.comresearchgate.net A key precursor in some of these syntheses is the diol (S)-1, which was found to be more readily accessible from L-gulono-1,4-lactone. thieme-connect.com These scaled-up syntheses provide the necessary quantities of orthogonally protected stereoisomers suitable for either BOC or FMOC solid-phase peptide synthesis strategies. researchgate.net

Enantioselective and Diastereoselective Approaches

Cyclopropanation Strategies in the Synthesis of this compound Precursors

The core of any synthesis of this compound is the formation of the cyclopropane ring. wikipedia.org General strategies for cyclopropanation typically fall into categories such as reactions involving carbenes or carbenoids, or intramolecular cyclizations via Michael addition and ring closure. harvard.edu

Common methods include the Simmons-Smith reaction, which uses an organozinc carbenoid (iodomethylzinc iodide), and reactions involving diazo compounds. wikipedia.orgethz.ch The decomposition of diazo compounds can be catalyzed by various metal salts, with rhodium and copper complexes being particularly effective for carbene transfer to olefins. ethz.ch The choice of strategy and catalyst is critical for controlling chemoselectivity, especially to favor cyclopropanation over competing pathways like C-H insertion. ethz.ch

A highly effective and specific strategy for synthesizing precursors to cyclopropyl (B3062369) α-amino acids is the stereoselective cyclopropanation of dehydroaminocarboxylates. nih.gov A cobalt(II)-catalyzed radical process has been developed that enables the asymmetric cyclopropanation of various dehydroaminocarboxylates using in situ-generated α-aryldiazomethanes. nih.gov This method is distinguished by its ability to produce chiral cyclopropyl α-amino acid derivatives with high stereoselectivity. nih.gov

Another approach is the transition-metal-free cyclopropanation of 2-aminoacrylates (a class of dehydroaminocarboxylates) with N-tosylhydrazones. acs.org This reaction proceeds through a [3 + 2] cycloaddition mechanism and provides a robust route to a wide range of cyclopropane α-amino acid esters that feature adjacent quaternary carbon centers, achieving high yields and diastereoselectivities. acs.org

Table 2: Comparison of Cyclopropanation Methods for Dehydroaminocarboxylate Derivatives

| Method | Catalyst / Conditions | Key Features | Stereoselectivity | Ref. |

| Metalloradical Cyclopropanation | Co(II)-amidoporphyrin | Radical process, activates α-aryldiazomethanes | High enantioselectivity and (Z)-diastereoselectivity | nih.gov |

| [3+2] Cycloaddition | Base (e.g., t-BuOK), no metal | Reacts with N-tosylhydrazones | High diastereoselectivity, creates contiguous quaternary centers | acs.org |

Understanding the reaction mechanism is crucial for optimizing and expanding the scope of cyclopropanation reactions. For the Co(II)-catalyzed cyclopropanation of dehydroaminocarboxylates, a combination of computational and experimental studies has indicated a stepwise radical mechanism. nih.gov This contrasts with the concerted pathways often proposed for other metal-catalyzed cyclopropanations.

In related systems, such as ruthenium-catalyzed cyclopropanations, mechanistic studies have revealed a complex balance between various reaction pathways, including carbene dimerization and migratory insertion into the catalyst's ligand framework. diva-portal.org Kinetic studies in these systems show that the reactivity and selectivity can be influenced by the rate of competing reactions. diva-portal.org Similarly, investigations into hemoprotein-catalyzed cyclopropanations have identified reactive iron porphyrin-carbene (IPC) intermediates that can react with olefins through either concerted or stepwise diradical pathways to form the cyclopropane product. researchgate.netutdallas.edu These mechanistic insights provide a framework for understanding how catalysts control the stereochemical outcome of radical cyclopropanation reactions. nih.govdiva-portal.org

Stereoselective Cyclopropanation of Dehydroaminocarboxylates

Solid-Phase Peptide Synthesis Incorporating this compound

The ultimate utility of synthesized this compound stereoisomers lies in their incorporation into peptide chains. This is most efficiently achieved using solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield where a peptide is assembled sequentially while anchored to an insoluble polymeric support. biotage.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. biotage.comluxembourg-bio.com The synthesis relies on orthogonal protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), to control amide bond formation at the N-terminus while side-chain functional groups remain protected. biotage.comcsic.es

The incorporation of sterically hindered residues like this compound into peptides via SPPS has been successfully demonstrated. researchgate.net For example, a peptide analog of FMRFamide, F((2R,3S)-cyclo-M)RFa, was prepared using SPPS to study its conformational preferences. researchgate.net Both cis- and trans-2,3-methanomethionine stereoisomers have been observed to induce a preference for γ-turn structures when substituted for methionine in this model sequence. researchgate.net This conformational biasing is attributed to the widening of the N-Cα-CO bond angle by the cyclopropane ring, a phenomenon that may be generalizable to other peptide sequences containing this compound. researchgate.net

Influence of the Cyclopropane Ring System on Peptide Backbone and Side-Chain Conformation

The cyclopropane ring of this compound imposes significant constraints on the peptide backbone and side-chain conformations. The rigid three-membered ring system restricts the rotational freedom around the Cα-Cβ bond, leading to a well-defined orientation of the side chain that is dictated by the stereochemistry of the cyclopropane ring. researchgate.net This fixed side-chain orientation can, in turn, play a crucial role in directing the folding of the peptide backbone. researchgate.net

A key structural consequence of incorporating a this compound residue is the widening of the N-Cα-CO bond angle. acs.org This expansion is attributed to the steric strain introduced by the cyclopropane ring. The Thorpe-Ingold effect, which describes how gem-dialkyl substitution can alter bond angles and favor specific conformations, provides a theoretical basis for this observation. researchgate.net The increased steric repulsion between the cyclopropyl group and the peptide backbone forces the N-Cα-CO angle to expand, a phenomenon that has been proposed to indirectly favor certain secondary structures, such as γ-turns. acs.org The repulsion between lone pairs of electrons and bonded groups also contributes to the final molecular geometry, with lone pair-lone pair repulsions being the strongest, followed by lone pair-bonding pair, and finally bonding pair-bonding pair repulsions. libretexts.org

Preferred Secondary Structure Inductions in Peptides Incorporating this compound

The conformational constraints imposed by this compound significantly influence the preferred secondary structures of peptides. Both experimental and computational studies have demonstrated a propensity for this amino acid analog to induce turn-like structures. acs.orgresearchgate.net

While computational studies have suggested that β-turn structures could be favored in peptides containing this compound, experimental evidence often points towards a stronger preference for other turn types. acs.orgresearchgate.net Beta-turns are characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue, and are classified into several types based on the dihedral angles of the central (i+1) and (i+2) residues. nih.govplos.org For instance, research on cyclopropane analogues of phenylalanine has shown that the chirality of the cyclopropane ring can influence β-turn preferences. capes.gov.br However, in the context of this compound, the induction of β-turns appears to be less pronounced compared to γ-turns. acs.org

A significant body of research indicates that the incorporation of this compound, in both its cis and trans isomeric forms, promotes the formation of γ-turns. acs.orgcapes.gov.bracs.org A γ-turn is a three-residue turn characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+2)-th residue. The presence of the cyclopropane ring in this compound appears to be a key factor in stabilizing this conformation. acs.org Studies on peptides containing the (2S, 3S)-2,3-methanomethionine isomer have provided evidence for a γ-turn structure. acs.org This turn-inducing property is thought to be an indirect consequence of the widened N-Cα-CO bond angle caused by the cyclopropyl group. acs.org

The stereochemistry of the this compound residue, specifically whether it is a cis or trans isomer, has a notable impact on the resulting peptide conformation. researchgate.net Cis and trans isomers are stereoisomers that differ in the spatial arrangement of their functional groups relative to a reference plane, which in this case is the cyclopropane ring. wikipedia.orgbritannica.com

Studies comparing the conformational biases of cis- and trans-2,3-methanomethionine stereoisomers have been conducted. For example, the substitution of a cis-2,3-methanomethionine isomer, (2R,3S)-cyclo-M, into a model peptide sequence was investigated and compared with previous studies on trans isomers. acs.org Both cis and trans isomers were found to favor γ-turn structures when substituted for methionine in the model peptide FMRFamide. acs.org This suggests that the fundamental turn-inducing property is a common feature of the this compound scaffold, irrespective of the specific stereoisomer, although subtle differences in the stability and precise geometry of the induced turns may exist. acs.orgresearchgate.net

| Stereoisomer | Model Peptide | Observed Secondary Structure | Reference |

| cis-(2R,3S)-2,3-Methanomethionine | F((2R,3S)-cyclo-M)RFa | γ-turn | acs.org |

| trans-2,3-Methanomethionine | FMRFa analogs | γ-turn | acs.org |

| (2S, 3S)-2,3-Methanomethionine | Not specified | γ-turn | acs.org |

Investigation of Gamma-Turn Structures

Spectroscopic Characterization of this compound-Containing Peptides

Spectroscopic techniques are crucial for elucidating the conformational details of peptides containing this compound. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopies are primary methods used to study the solution-state conformations. acs.org

NMR spectroscopy provides detailed information about the local environment of individual atoms, including through-bond and through-space connectivities, which can be used to determine dihedral angles and identify hydrogen bonds characteristic of specific secondary structures. acs.orgunimi.it For instance, NMR studies on F((2R,3S)-cyclo-M)RFa were instrumental in confirming the presence of a γ-turn structure in solution. acs.org

Fourier Transform Infrared (FT-IR) spectroscopy is another valuable tool, particularly for analyzing the amide I band, which is sensitive to the C=O stretching vibrations and can provide information about the peptide's secondary structure. researchgate.net Raman and Surface-Enhanced Raman Spectroscopy (SERS) can also be employed to probe the vibrational modes of the peptide and its constituent amino acid side chains. nih.gov Mass spectrometry is routinely used to confirm the identity and purity of the synthesized peptides. nih.gov

| Spectroscopic Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Dihedral angles, hydrogen bonding patterns, solution conformation |

| Circular Dichroism (CD) | Overall secondary structure content (helices, turns, etc.) |

| Fourier Transform Infrared (FT-IR) | Amide I band analysis for secondary structure determination |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure of molecules in solution. For peptides containing this compound, NMR provides critical data through parameters such as chemical shifts, scalar (J) coupling constants, and Nuclear Overhauser Effects (NOEs) to define the molecule's preferred conformation. researchgate.net

The analysis relies on key NMR parameters:

³J-Coupling Constants: The magnitude of the three-bond coupling constant between an amide proton and its adjacent alpha-proton (³JHN-αH) is related to the dihedral angle φ via the Karplus equation. uzh.chorganicchemistrydata.org Specific values of this coupling constant can therefore suggest the presence of defined secondary structures like helices or turns. uzh.ch

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (typically <5 Å), regardless of whether they are close in the covalent structure. The pattern of observed NOEs, such as sequential NHi+1-αHi signals, provides distance constraints that are essential for calculating the three-dimensional structure of the peptide. acs.orgnih.gov For the F((2R,3S)-cyclo-M)RFa peptide, local NOEs around the this compound residue were instrumental in confirming the γ-turn. acs.org

Chemical Shifts (δ): The chemical shifts of protons, particularly the α-protons, can be indicative of secondary structure. Deviations from "random coil" values can suggest the presence of helical or sheet structures. uzh.ch In cyclopropane systems, the chemical shifts and coupling constants of the ring protons are also highly sensitive to the stereochemistry and local conformation. ubc.canih.gov

Table 1: NMR Parameters for Conformational Analysis of this compound Peptides

| NMR Parameter | Information Provided | Example Application for this compound |

|---|---|---|

| ³JHN-αH Coupling Constant | Relates to the backbone dihedral angle φ. Values around 4 Hz are typical for α-helices, while values around 8-9 Hz are found in β-sheets. uzh.ch | Used to restrain the possible φ angles of the peptide backbone adjacent to the cyclopropyl residue. nih.gov |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons (<5 Å). | Observed NOEs between protons on the cyclopropyl ring and adjacent residues in F((2R,3S)-cyclo-M)RFa were consistent with a γ-turn. acs.org |

| ¹H and ¹³C Chemical Shifts (δ) | Sensitive to the local electronic environment and secondary structure. | Deviations from random coil values for the peptide backbone atoms help identify folded structures. uzh.ch |

| Variable Temperature (VT) NMR | Measures the temperature dependence of amide proton chemical shifts (dδ/dT) to identify intramolecularly hydrogen-bonded protons. | Helps to identify stable hydrogen bonds that define secondary structures like β- and γ-turns. researchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of peptides and proteins in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. nih.gov Different secondary structures (e.g., α-helix, β-sheet, turns, and random coil) produce distinct CD spectra in the far-UV region (190–250 nm). nih.govplos.org

The interpretation of CD spectra relies on recognizing characteristic spectral features:

α-Helix: Typically shows two strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Characterized by a negative band around 217 nm and a positive band near 195 nm.

Turns (β and γ): The spectra for turns are more varied. For example, some γ-turns are associated with a minimum near 225 nm. ajol.info A type I β-turn may show a weak negative band at 225 nm and a strong positive band near 205 nm.

Random Coil: Usually displays a strong negative band below 200 nm.

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (approx. nm) | Negative Band(s) (approx. nm) | Relevance to this compound Study |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | A partial helical structure was suggested for a tripeptide mimic containing a trans-2,3-methanomethionine isomer. researchgate.net |

| β-Sheet | ~195 | ~217 | Provides a reference spectrum to distinguish from turn or helical structures. researchgate.net |

| γ-Turn | Variable, e.g., ~220 | Variable, e.g., ~200, ~225 | The experimental CD data for F((2R,3S)-cyclo-M)RFa was consistent with a γ-turn structure. acs.orgacs.orgajol.info |

| Random Coil | - | <200 | Serves as a baseline for an unfolded peptide conformation. nih.gov |

Functional Implications of 2,3 Methanomethionine in Peptidomimetics and Chemical Biology

Design and Synthesis of 2,3-Methanomethionine-Based Peptidomimetics

The design of peptidomimetics incorporating this compound is centered on the principle of conformational constraint. researchgate.net By replacing a native amino acid with a 2,3-methano analog, the rotational freedom of the peptide backbone is significantly reduced. researchgate.net This cyclopropane (B1198618) ring allows for four distinct stereoisomers, each capable of inducing different preferred conformations when integrated into a peptide sequence. springernature.com This structural rigidity is a critical step toward creating peptidomimetics that mimic the bioactive conformation of a parent peptide, potentially leading to improved binding affinity and selectivity. researchgate.netresearchgate.net

Modulating Biological Activity through Conformational Restriction

The primary advantage of incorporating this compound into a peptide sequence is the ability to modulate its biological activity through conformational restriction. researchgate.net The rigid cyclopropane backbone limits the accessible conformational space, effectively "locking" the peptide into a shape that can be optimized for specific biological interactions. researchgate.net This has profound implications for both receptor binding and metabolic stability.

The conformation of a peptide ligand is crucial for its interaction with a biological receptor. By introducing this compound, the peptide's three-dimensional structure can be manipulated to better fit the receptor's binding pocket, thereby altering its binding profile. researchgate.net A compelling example is found in studies of peptidomimetics of FMRFamide, a molluscan neuropeptide with antiopiate activity in mammals. researchgate.net

When methionine in FMRFamide analogs was replaced with stereoisomers of (E)-2,3-methanomethionine, the resulting peptidomimetics exhibited significantly enhanced antiopiate potency. researchgate.nettdl.org This enhancement is attributed to the constrained conformation, which more closely mimics the receptor-bound state of the native peptide. researchgate.net Computational and NMR studies on such substituted peptides have shown that the cyclopropane ring induces specific local geometries, such as γ-turn structures, which can be critical for receptor recognition. acs.orgacs.org

The table below summarizes the receptor binding affinities for bifunctional opioid/melanocortin peptidomimetics, illustrating how structural modifications influence receptor interactions.

| Compound | Linker | MOR IC50 (nM) | DOR IC50 (nM) | MC4R IC50 (nM) |

|---|---|---|---|---|

| 1 | β-Ala | 10.37 ± 1.10 | 14.46 ± 1.25 | 0.07 ± 0.01 |

| 2 | GABA | 103.61 ± 1.15 | 21.28 ± 1.13 | 0.12 ± 0.02 |

| 3 | Ahx | 19.78 ± 1.15 | 45.43 ± 1.14 | 1.83 ± 1.05 |

| 4 | (Ahx)2 | 5.47 ± 1.07 | 22.25 ± 1.15 | 0.50 ± 0.04 |

| Tyr-d-Ala-Gly-Phe-NH2 (Reference) | N/A | 1.67 ± 1.11 | 15.48 ± 1.22 | >10000 |

| SHU9119 (Reference) | N/A | >10000 | >10000 | 0.15 ± 0.02 |

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. thno.orgnih.gov The incorporation of 2,3-methanoamino acids like this compound provides a steric shield that hinders the approach of proteolytic enzymes. springernature.com This increased steric hindrance around the peptide backbone significantly enhances resistance to enzymatic cleavage. springernature.comupc.edu

For example, peptidomimetics containing this compound have demonstrated markedly improved stability against enzymatic degradation compared to their parent peptides. upc.edu Studies on FMRFamide analogs containing (E)-2,3-methanomethionine showed enhanced enzyme resistance. tdl.orgupc.edu This proteolytic stability is a crucial factor for improving the pharmacokinetic profile of a peptide drug, increasing its half-life and bioavailability. thno.orgnih.gov Stapled peptides, which also feature conformational constraints, similarly exhibit superior proteolytic stability compared to their linear counterparts. thno.org

The table below illustrates the proteolytic stability of different peptides when exposed to an enzyme.

| Time (min) | PMI-HIF1-1 (% Remaining) | SPMI2 (% Remaining) | SPMI-HIF2-1 (% Remaining) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 5 | 28 | 98 | 99 |

| 30 | 0 | 92 | 95 |

| 60 | 0 | 85 | 91 |

| 90 | 0 | 76 | 88 |

| 120 | 0 | 68 | 82 |

Alterations in Receptor Binding Profiles within Peptidomimetic Frameworks

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, defining the relationship between a molecule's chemical structure and its biological activity. researchgate.netslideshare.net In the context of this compound, SAR studies focus on how the specific stereochemistry and resulting conformational control influence the peptide's function.

Stereochemistry is a critical determinant of biological activity, as biomolecules like receptors and enzymes are themselves chiral. longdom.orgiitk.ac.in Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govnih.gov This is particularly true for this compound, which has multiple stereoisomers.

The spatial arrangement of the amine and side-chain functions across the cyclopropane ring dictates the conformational preferences of the resulting peptide. researchgate.net For instance, studies comparing the effects of (2S,3S)-2,3-methanomethionine and (2R,3R)-2,3-methanomethionine in small peptides revealed that the enantiomers induce different torsional angles (ψ values) in the peptide backbone. researchgate.net Specifically, the (2S,3S) isomer tends to produce more positive ψ values than the (2R,3R) isomer. researchgate.net This difference in induced conformation directly translates to differences in biological response. In studies with FMRFamide analogs, the antiopiate activity was found to be stereochemically dependent, with one stereoisomer of the incorporated this compound providing greater potency than the other. tdl.org This highlights that a precise three-dimensional arrangement of functional groups is necessary for optimal interaction with the target receptor. nih.gov

A thorough understanding of the conformational effects of this compound allows for the rational design of peptidomimetics with tailored bioactivities. researchgate.netresearchgate.net By selecting a specific stereoisomer, chemists can predictably induce certain secondary structures, such as β-turns or γ-turns, which are often key recognition motifs in protein-protein interactions. researchgate.netacs.orgchemrxiv.org

For example, it has been demonstrated that (2S,3S)-2,3-methanomethionine can induce a γ-turn structure in a peptide chain. acs.org This knowledge can be applied to design peptidomimetics that stabilize this specific turn, which may be essential for binding to a particular receptor or enzyme. The ability to control conformation in such a precise manner is a powerful strategy for enhancing binding affinity and selectivity, as well as for converting receptor agonists into antagonists or vice-versa. researchgate.net This rational design approach, which leverages the structural constraints of building blocks like this compound, helps overcome the pharmacokinetic limitations of traditional peptides and paves the way for novel therapeutic agents. nih.govchemrxiv.org

Advanced Methodologies and Emerging Research Directions in 2,3 Methanomethionine Studies

Computational Approaches to Conformational Prediction and Mechanism Elucidation

The rigid, cyclopropyl (B3062369) structure of 2,3-methanomethionine introduces significant conformational constraints that are of great interest for peptide and protein design. Computational methods are essential for predicting how these constraints influence the three-dimensional structure and behavior of molecules incorporating this unique amino acid.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the vast number of possible conformations a molecule can adopt. iaanalysis.commdpi.com By simulating the atomic motions over time, researchers can identify low-energy, stable conformations and understand the dynamic behavior of peptides containing this compound. iaanalysis.comnih.gov

The conformational effects of substituting methionine with (2S,3S)-2,3-methanomethionine have been studied in tetrapeptides like Phe-Met-Arg-Phe-NH2. acs.orgresearchgate.net Such studies provide insights into how this modification impacts the peptide's structure and potential interactions with biological targets. acs.orgresearchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Relevance to this compound Studies |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions involving the unique cyclopropyl group of this compound. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Crucial for accurately modeling the behavior of peptides in a biological environment. |

| Simulation Time | The duration of the simulated molecular motion. | Longer simulation times allow for more thorough exploration of the conformational space. |

| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation. | Maintained to mimic physiological conditions and ensure the stability of the simulation. |

Density Functional Theory (DFT) Studies of Conformational Biases and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. aps.org It provides a higher level of theory compared to classical MD simulations and is particularly useful for studying conformational energies and reaction mechanisms with greater accuracy. researchgate.netmdpi.combeilstein-journals.org

DFT calculations can be employed to:

Determine Conformational Energies: Calculate the relative energies of different conformers of this compound-containing peptides to identify the most stable structures. nih.gov

Analyze Conformational Biases: Understand how the stereochemistry of the cyclopropane (B1198618) ring (cis vs. trans) biases the peptide backbone towards specific secondary structures like β-turns or γ-turns.

Elucidate Reaction Pathways: Model chemical reactions involving this compound to understand their mechanisms and predict their feasibility. frontiersin.orgmatlantis.comresearchgate.net This can be critical in designing new synthetic routes or understanding the metabolic stability of peptides.

For example, DFT has been used to study the conformational free energies of similar cyclic systems, providing a framework for understanding the energetic preferences of this compound. researchgate.net

In Silico Modeling for De Novo Design of Constrained Peptides

In silico modeling encompasses a range of computational techniques used to design new molecules with desired properties. mdpi.comfrontiersin.org In the context of this compound, these methods are invaluable for the de novo design of peptides with specific structures and functions. nih.govrsc.org

The process of de novo peptide design often involves:

Defining a Target Structure: Specifying a desired three-dimensional fold or a particular interaction with a biological target.

Sequence Generation: Using algorithms to generate peptide sequences that are predicted to fold into the target structure. This can involve incorporating constrained amino acids like this compound to enforce specific turns or geometries. frontiersin.orgbiorxiv.orgbiorxiv.org

Conformational Analysis and Scoring: Evaluating the generated sequences using methods like MD simulations and DFT to predict their stability and how well they adopt the target conformation. mdpi.com

Toxicity Prediction: Utilizing in silico tools to predict the potential toxicity of the designed peptides, which is a crucial step in the early stages of drug development. plos.org

By integrating this compound into this design process, researchers can create novel peptides with enhanced stability, receptor affinity, and biological activity. tdl.orgtdl.org

Integration of Chemical Synthesis with Advanced Biophysical Techniques for Comprehensive Characterization

The development of peptides incorporating this compound relies on a synergistic approach that combines sophisticated chemical synthesis with a suite of advanced biophysical techniques for thorough characterization. core.ac.uku-szeged.hu This integrated strategy is essential to fully understand the structural and functional consequences of introducing this constrained amino acid.

The synthesis of stereoisomers of N-protected this compound has been a key achievement, enabling their incorporation into peptides. researchgate.net Following synthesis, a variety of biophysical methods are employed to characterize the resulting peptides. frontiersin.orgmdpi.comnih.gov

Commonly Used Biophysical Techniques:

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of peptides in solution, revealing whether the incorporation of this compound induces or stabilizes structures like α-helices, β-sheets, or turns. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution. It is crucial for precisely defining the conformational constraints imposed by the cyclopropyl ring.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography offers a high-resolution snapshot of the peptide's structure in the solid state, providing definitive evidence of its conformation. nih.gov

Mass Spectrometry: This technique is used to confirm the molecular weight and sequence of the synthesized peptides, ensuring their chemical identity. nih.gov

Table 2: Biophysical Techniques for Characterizing this compound Peptides

| Technique | Information Gained | Application in this compound Research |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, turns, random coil). nih.gov | Assessing the influence of this compound on peptide folding and stability. |

| Nuclear Magnetic Resonance (NMR) | 3D structure, conformational dynamics, intermolecular interactions. | Detailed structural elucidation of constrained peptides in solution. |

| X-ray Crystallography | High-resolution 3D structure in the solid state. nih.gov | Unambiguous determination of peptide conformation and packing. |

| Mass Spectrometry | Molecular weight, peptide sequence, post-translational modifications. nih.gov | Verification of the successful synthesis of the target peptide. |

Future Prospects in the Design of Novel Chemical Biology Tools Incorporating this compound

The unique structural properties of this compound make it a promising building block for the development of novel chemical biology tools. nih.gov These tools can be used to probe and manipulate biological systems with high precision. nih.gov

Potential Future Applications:

Conformationally Locked Peptidomimetics: The rigid nature of this compound can be exploited to "lock" a peptide into a specific bioactive conformation. This can lead to the development of highly potent and selective agonists or antagonists for receptors, enzymes, and other protein targets.

Probes for Studying Protein-Protein Interactions (PPIs): Many PPIs are mediated by short, flexible peptide segments. By incorporating this compound, it is possible to create stabilized mimics of these segments that can act as potent inhibitors of specific PPIs, which are often challenging to target with small molecules.

Development of Proteolytically Resistant Peptides: The unnatural cyclopropyl structure can confer resistance to degradation by proteases, which is a major hurdle in the development of peptide-based therapeutics. This increased stability can lead to drugs with longer half-lives and improved pharmacokinetic profiles. nih.gov

Scaffolds for Asymmetric Synthesis: The chiral cyclopropane ring of this compound can serve as a scaffold for the stereoselective synthesis of other complex molecules.

The continued exploration of this compound and its integration into advanced peptide design and synthesis platforms holds significant promise for expanding the toolkit of chemical biologists and advancing the development of next-generation therapeutics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.